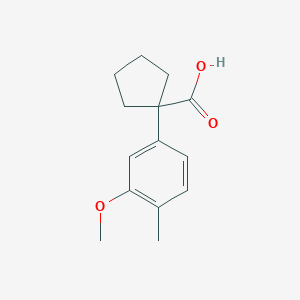

1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.29 . This compound is used in diverse scientific research due to its unique structure that allows for intricate molecular interactions.

Molecular Structure Analysis

The molecular structure of “1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid” is characterized by a cyclopentane ring attached to a carboxylic acid group and a methoxy-4-methylphenyl group . The InChI code for this compound is 1S/C14H18O3/c1-16-11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) .Aplicaciones Científicas De Investigación

Addition Reactions

- The first report on the addition of thiols to the double bond in the methyl ester of 1-methylcyclopropene-3-carboxylic acid, leading to thio-substituted cyclopropanecarboxylic acids, shows the versatility of similar structures in synthesis reactions (Shapiro, Protopopova, & Nefedov, 1991).

Synthesis of Complex Molecules

- A study on the synthesis of dl-3-methoxy-17β-carboxy-1,3,5(10),6,8-estrapentaene from 3-methyl-4-carboxy-2-(2'-methoxy-6'-naphthyl)cyclopenten-3-acetic acid demonstrates the compound's utility in creating complex molecular structures (Banerjee, Mahishi, Jacob, Ramani, & Devaprabhakara, 1970).

Activation of Carboxylic Acids

- A method for selective activation of primary carboxylic acids using electron-rich triarylbismuthanes, which leaves secondary, tertiary, and aromatic carboxylic acids unaffected, indicates the potential of such compounds in amide and ester synthesis (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).

Inhibition Studies

- The inhibitory activity of 1-aminocyclopentane-1-carboxylic acid (cycloleucine) on the synthesis of S-adenosyl-L-methionine by ATP:L-methionine S-adenosyltransferase across various organisms, demonstrating the compound's bioactive potential (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Isosteric Replacement

- Research into cyclopentane-1,3-diones as carboxylic acid isosteres, including their application in the design of thromboxane A(2) prostanoid receptor antagonists, showcases the relevance of cyclopentane derivatives in medicinal chemistry (Ballatore, Soper, Piscitelli, James, Huang, Atasoylu, Huryn, Trojanowski, Lee, Brunden, & Smith, 2011).

Propiedades

IUPAC Name |

1-(3-methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10-5-6-11(9-12(10)17-2)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEXAQNLMVNICS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2702532.png)

![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2702544.png)

![1-[2-(2-Methyloxiran-2-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2702549.png)

![3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702553.png)